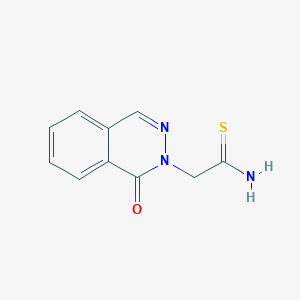![molecular formula C18H18O4 B6143816 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid CAS No. 1016797-44-6](/img/structure/B6143816.png)
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid has a wide range of potential scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes. It has also been studied for its potential use as an antioxidant, and as a therapeutic agent in the treatment of certain diseases. Additionally, this compound has been studied for its potential use in the development of novel materials and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, and as an antioxidant. It is thought to inhibit the activity of certain enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, it is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant properties, and to act as an inhibitor of certain enzymes. Additionally, it is believed to have cytotoxic effects on certain cancer cell lines, and to have the potential to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid in laboratory experiments include its low cost, its availability in a wide variety of forms, its stability in the presence of light and oxygen, and its low toxicity. Additionally, it is relatively easy to store and handle. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water, its potential to form insoluble complexes with certain compounds, and its potential to react with certain reagents.
Direcciones Futuras
The potential future directions for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agricultural, and chemical industries. Additionally, further research into its potential to act as an antioxidant, its potential to inhibit the growth of certain bacteria, and its potential to act as a therapeutic agent in the treatment of certain diseases is warranted. Additionally, further research into its potential to be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes is needed. Finally, further research into its potential to be used in the development of novel materials and nanomaterials is also necessary.
Métodos De Síntesis
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the reaction of an alkyl halide with an aldehyde or ketone. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkyl halide, such as bromoacetyl bromide, with an aldehyde, such as acetaldehyde. This reaction produces a product containing a carbon-oxygen bond, which can then be hydrolyzed to yield this compound.
Propiedades
IUPAC Name |
3-[[4-(3-oxobutyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13(19)5-6-14-7-9-17(10-8-14)22-12-15-3-2-4-16(11-15)18(20)21/h2-4,7-11H,5-6,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIGNWYCSFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)


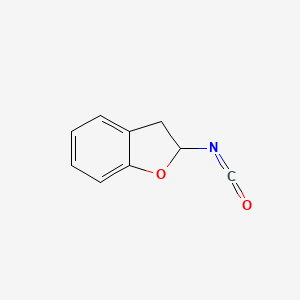

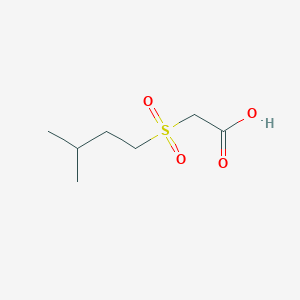
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
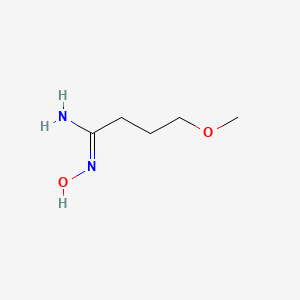
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)


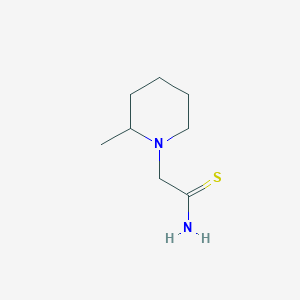
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
